

Spectroscopic data of 2-Propynal (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Propynal

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Spectroscopic Data of 2-Propynal: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Propynal** (also known as propargylaldehyde or propiolaldehyde). The document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for the identification, characterization, and analysis of this compound. The guide covers Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C). While experimental mass spectrometry data is readily available, the NMR and detailed IR data presented are based on established spectral correlation tables and predictions due to the limited availability of published experimental spectra for this specific molecule.

Data Presentation

The quantitative spectroscopic data for **2-Propynal** is summarized in the tables below for easy reference and comparison.

Table 1: Mass Spectrometry Data for 2-Propynal

The following table presents the major peaks from the electron ionization (EI) mass spectrum of **2-Propynal**.^{[1][2][3]}

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
54	100.0	[C ₃ H ₂ O] ⁺ (Molecular Ion)
53	85.8	[C ₃ HO] ⁺
26	39.5	[C ₂ H ₂] ⁺
25	13.7	[C ₂ H] ⁺

Table 2: Predicted ¹H NMR Spectroscopic Data for **2-Propynal**

The predicted ¹H NMR chemical shifts for **2-Propynal** are based on typical values for protons in similar chemical environments.[\[4\]](#)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-CHO (Aldehydic H)	9.0 - 10.0	Doublet	~3
≡C-H (Alkynyl H)	2.5 - 3.5	Doublet	~3

Table 3: Predicted ¹³C NMR Spectroscopic Data for **2-Propynal**

The predicted ¹³C NMR chemical shifts are based on characteristic values for carbons in analogous functional groups.

Carbon	Chemical Shift (δ, ppm)
-CHO (Carbonyl C)	190 - 205
≡C-CHO (Alkynyl C)	80 - 95
≡C-H (Alkynyl C)	70 - 85

Table 4: Infrared (IR) Spectroscopy Data for **2-Propynal**

This table lists the characteristic IR absorption bands for the functional groups present in **2-Propynal**.^{[5][6]}

Functional Group	Vibration	Wavenumber (cm ⁻¹)	Intensity
Alkynyl C-H	Stretch	~3300	Strong, Sharp
Aldehydic C-H	Stretch	2850 - 2700	Medium, often two bands
C≡C	Stretch	2150 - 2100	Medium to Weak
C=O (conjugated)	Stretch	1700 - 1680	Strong

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are applicable to volatile, small organic molecules like **2-Propynal**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **2-Propynal** (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a chemical shift reference at 0 ppm. For volatile samples, care should be taken to minimize evaporation during sample preparation.^{[7][8]}
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
- **¹H NMR Acquisition:** The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds between pulses.

- **^{13}C NMR Acquisition:** The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is commonly run to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required for ^{13}C NMR due to the low natural abundance of the isotope. The spectral width should encompass the expected range for organic molecules (e.g., 0-220 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (Neat Liquid/Thin Film):** For a neat liquid sample, a drop of **2-Propynal** is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.^[9] Alternatively, for a volatile liquid, a sealed liquid transmission cell with a defined path length can be used.^{[10][11]}
- **Sample Preparation (ATR):** Attenuated Total Reflectance (ATR) is another common technique where a drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).^{[12][13]}
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean, empty salt plates or ATR crystal is recorded first. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. The typical spectral range is 4000-400 cm^{-1} .

3. Electron Ionization Mass Spectrometry (EI-MS)

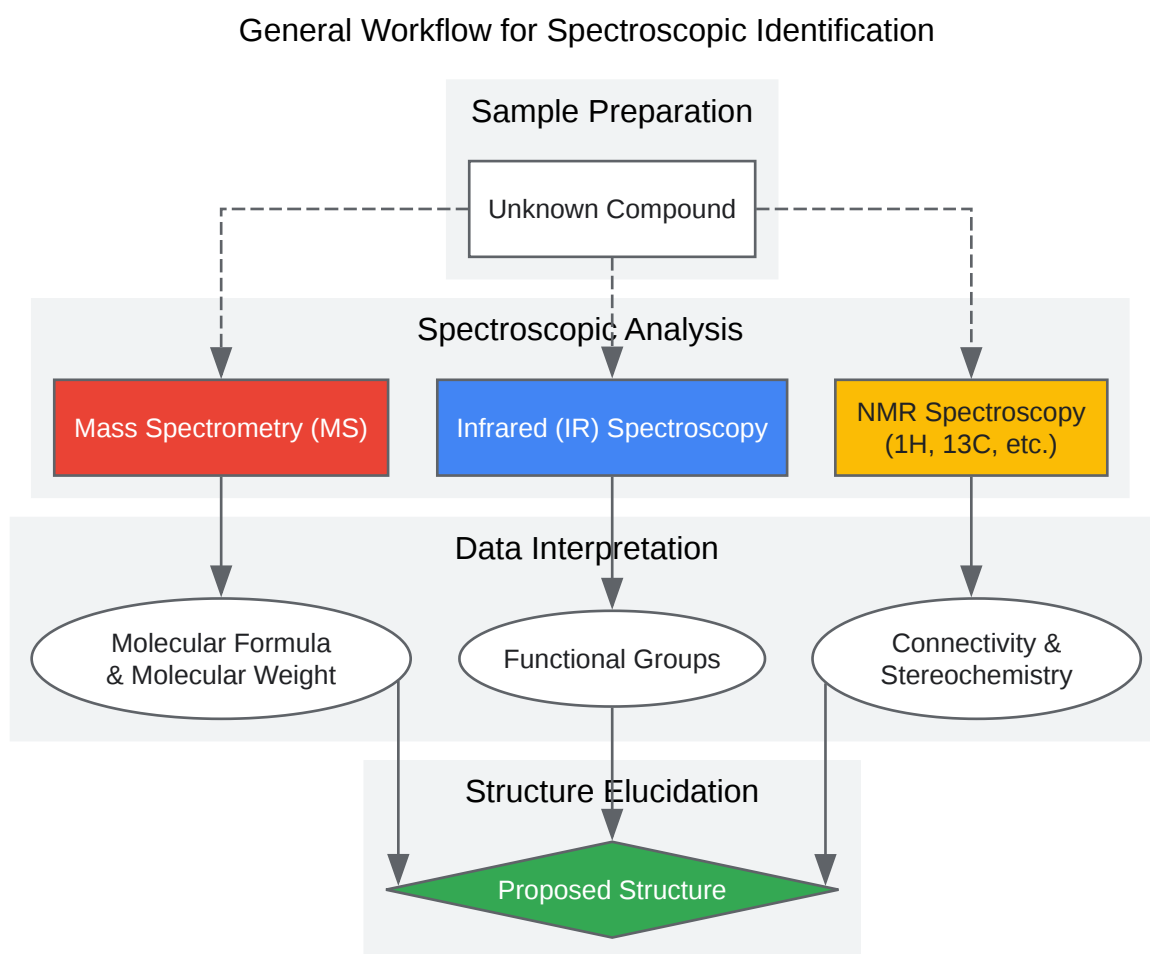
- **Sample Introduction:** For a volatile compound like **2-Propynal**, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.^[14] The sample is vaporized in the inlet system.
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).^{[15][16][17][18]} This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

- Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis and identification of an unknown organic compound.



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Caption: Workflow for organic compound identification using spectroscopy.

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